
GSK621
Übersicht
Beschreibung
GSK621 (C₂₆H₂₀ClN₃O₅; molecular weight: 489.91 g/mol) is a specific and potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. It directly binds to and activates AMPK by phosphorylating its α-subunit at Thr172, a hallmark of AMPK activation . Preclinical studies demonstrate its efficacy in diverse pathological contexts:
- Anticancer Activity: In glioblastoma (U87MG and U251MG cells) and acute myeloid leukemia (AML) models, this compound induces caspase-dependent apoptosis and autophagy via AMPK activation, with IC₅₀ values of 13–30 μM . Notably, it selectively targets cancer cells while sparing normal astrocytes and hematopoietic progenitors .
- Metabolic Regulation: this compound ameliorates hepatic lipid metabolism disorders by suppressing SREBP1c/2-mediated lipogenesis and reducing Arrb2 expression .
- Bone and Cardiac Protection: this compound mitigates H₂O₂-induced osteoblast apoptosis by enhancing NADPH levels and cytoprotective autophagy and alleviates diabetic cardiomyopathy by blocking the PRR-AMPK-YAP pathway .
Vorbereitungsmethoden
Property | Value | Source |
---|---|---|
CAS Registry Number | 1346607-05-3 | |
Molecular Formula | C₂₆H₂₀ClN₃O₅ | |
Solubility | DMSO (≥10 mM) | |
Purity | ≥98% (HPLC) | |
Storage Conditions | -20°C, protected from light |
Quality Control and Characterization
While synthetic details are undisclosed, analytical methods for this compound validation are reported:
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon-13 (¹³C) NMR spectra are used to verify structural integrity, with aromatic proton signals between δ 7.0–8.5 ppm and carbonyl carbons near δ 170 ppm .
-
High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 498.1064 ([M+H]⁺) .
Chromatographic Purity
-
Reverse-Phase HPLC : A C18 column (4.6 × 150 mm, 5 µm) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) achieves baseline separation, with a retention time of 8.2 minutes .
Challenges and Limitations in Synthesis
The absence of public synthetic data poses challenges for independent replication. Key gaps include:
-
Protecting Group Strategy : Unknown whether intermediates require temporary blocking of reactive sites (e.g., amines or hydroxyls).
-
Catalytic Systems : Use of transition-metal catalysts (e.g., palladium for cross-coupling) is plausible but unconfirmed .
-
Yield Optimization : Industrial processes likely employ flow chemistry or microwave-assisted reactions to enhance efficiency .
Analyse Chemischer Reaktionen
AMPK Activation and Downstream Signaling
GSK621 directly activates AMPK by phosphorylating its α1 subunit at Thr-172, initiating a cascade of metabolic reactions:
Redox Modulation and Antioxidant Effects
This compound counteracts oxidative stress through NADPH-mediated ROS suppression:
-
NADPH Elevation :
-
Mechanistic Link :
AMPK activation upregulates NADPH-generating enzymes (e.g., glucose-6-phosphate dehydrogenase), mitigating oxidative damage .
Caspase-Dependent Apoptosis in Cancer Cells
This compound induces apoptosis in malignant cells via caspase activation:
Cell Type | Caspase-3 Activity | Apoptosis Reversal by Inhibitors | Concentration |
---|---|---|---|
U87MG glioma cells | 3.5-fold increase | z-DEVD-cho (caspase-3 inhibitor) | 20 μM this compound |
A375 melanoma cells | 2.8-fold increase | zVAD-cho (pan-caspase inhibitor) | 15 μM this compound |
Primary osteoblasts | No significant change | Not applicable | 10 μM this compound |
Autophagy Activation in Cytoprotection
In non-cancerous osteoblasts, this compound promotes autophagy to enhance cell survival under oxidative stress:
-
Key Markers :
-
2.3-fold increase in LC3B-II/I ratio (autophagosome formation).
-
40% reduction in p62 levels (autophagic flux).
-
-
Functional Impact :
Autophagy inhibitors (3-MA, chloroquine) reversed this compound’s protective effects against H₂O₂-induced death in MC3T3-E1 cells .
Selective Toxicity and Synthetic Lethality
This compound exhibits cell-type-specific effects due to differential AMPK-mTOR signaling states:
Cell Type | Response to this compound | Sensitizing Factor |
---|---|---|
AML cells | Lethality (IC₅₀: 8 μM) | Constitutive mTORC1 activation |
Normal hematopoietic cells | No cytotoxicity | Low basal mTOR activity |
Melanoma cells | Enhanced death with MEK162 | MEK-ERK pathway inhibition |
Data from highlights synthetic lethality in mTORC1-hyperactive cancers.
Pharmacological Synergy
This compound’s efficacy is amplified by co-targeting resistance pathways:
Wissenschaftliche Forschungsanwendungen
Melanoma Treatment
GSK621 has demonstrated significant anti-tumor activity against human melanoma cells in vitro and in vivo. Studies indicate that treatment with this compound reduces the survival and proliferation of melanoma cell lines such as A375, WM-115, and SK-Mel-2. This effect is associated with the activation of caspases, leading to apoptosis. Notably, this compound was found to be more effective than other AMPK activators, suggesting its potency in inhibiting melanoma cell growth .
Acute Myeloid Leukemia (AML)
In AML, this compound has shown selective cytotoxicity towards leukemic cells while sparing normal hematopoietic progenitors. The compound activates AMPK, which disrupts the oncogenic reliance on the mTORC1 pathway in AML cells. This unique mechanism results in a median inhibitory concentration (IC50) of approximately 20 µM across various AML cell lines . Additionally, this compound has been linked to inducing immunogenic cell death in AML, enhancing dendritic cell activation and anticancer immunity in vivo .
Oxidative Stress Mitigation
This compound's activation of AMPK plays a crucial role in protecting osteoblasts from oxidative stress induced by hydrogen peroxide (H2O2). Research indicates that co-treatment with this compound significantly improves cell viability and reduces apoptosis in osteoblastic cells exposed to H2O2. The protective effects are attributed to increased levels of nicotinamide adenine dinucleotide phosphate (NADPH), which helps mitigate reactive oxygen species (ROS) production .
Autophagy Induction
This compound has been shown to activate cytoprotective autophagy pathways in osteoblasts. The compound induces phosphorylation of Ulk1, a key initiator of autophagy, leading to the upregulation of autophagy-related proteins such as Beclin-1 and LC3B-II. Inhibition of autophagy significantly reduces the cytoprotective effects of this compound against oxidative stress, highlighting its role in promoting cell survival under stress conditions .
Comparative Efficacy Against Other Activators
Compound | Target Condition | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
This compound | Melanoma | N/A | AMPK activation leading to apoptosis |
A769662 | AML | N/A | Direct AMPK activation |
Compound 13 | General cancer | N/A | AMPK activation |
AICAR | Various cancers | N/A | AMPK activation |
Wirkmechanismus
GSK621 exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). Upon activation, AMPK phosphorylates various downstream targets involved in cellular metabolism, autophagy, and apoptosis. This leads to a shift in cellular energy balance, promoting catabolic processes and inhibiting anabolic processes. The activation of AMPK by this compound also induces the unfolded protein response (UPR), which can lead to mitochondrial apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar AMPK-Activating Compounds
AMPK activators are broadly classified into indirect (energy stress-inducing) and direct (allosteric/β-subunit-targeting) agents. Below, GSK621 is compared to key compounds in terms of mechanisms, efficacy, and applications:
Table 1: Comparative Analysis of AMPK Activators
Key Differentiators of this compound :
Mechanistic Specificity: Unlike indirect activators (AICAR, Metformin), this compound directly binds AMPKβ1, enabling sustained activation without energy stress .
Therapeutic Selectivity: this compound spares normal cells (e.g., astrocytes, osteoblasts) while inducing apoptosis in cancer cells, contrasting with AICAR and Metformin, which broadly affect metabolic pathways .
Dual Autophagy-Apoptosis Induction :
- This compound triggers both autophagy and caspase-3-dependent apoptosis in glioma and AML cells, whereas A-769662 primarily inhibits lipid synthesis .
Combination Therapy Potential: this compound synergizes with temozolomide (TMZ) in glioblastoma, enhancing TMZ cytotoxicity by 50–70% . Similar synergy is less documented for other AMPK activators.
Context-Dependent ROS Modulation :
- This compound increases ROS in TM-treated cells (exacerbating apoptosis) but reduces ROS in H₂O₂-stressed osteoblasts, highlighting microenvironment-dependent effects .
Table 2: Functional Outcomes in Disease Models
Biologische Aktivität
GSK621 is a potent and selective activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. Its biological activity has been extensively studied in various contexts, including cancer therapy, oxidative stress response, and metabolic disorders. This article summarizes key findings regarding the biological activity of this compound, supported by data tables and relevant case studies.
This compound activates AMPK, leading to a cascade of cellular responses that include:
- Inhibition of mTOR signaling : this compound has been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which is often dysregulated in cancer cells. This inhibition contributes to the cytotoxic effects of this compound on glioma cells and acute myeloid leukemia (AML) cells .
- Induction of autophagy : The activation of AMPK by this compound promotes autophagy, a process that helps in cellular repair and survival under stress conditions. This was particularly noted in renal injury models where this compound mitigated damage through autophagy activation .
- Enhancement of antioxidant defenses : this compound increases the levels of nicotinamide adenine dinucleotide phosphate (NADPH), which plays a critical role in reducing oxidative stress by scavenging reactive oxygen species (ROS) in osteoblasts .
Case Study: Glioma Cells
A study investigated the effects of this compound on human glioma cell lines (U87MG and U251MG). The findings revealed:
- Cytotoxicity : this compound treatment resulted in a significant decrease in cell viability in a dose-dependent manner. For instance, at concentrations ranging from 10 to 100 μM, this compound substantially reduced colony formation in these cells .
- Apoptosis Activation : The compound induced caspase-dependent apoptosis, as evidenced by increased caspase-3 activity and Annexin V staining .
Concentration (μM) | Cell Viability (%) | Apoptosis Indicators |
---|---|---|
10 | 70 | Increased caspase-3 |
50 | 40 | Annexin V positive |
100 | 20 | High caspase activity |
Case Study: Acute Myeloid Leukemia
In AML models, this compound demonstrated:
- Selective Cytotoxicity : It selectively induced cell death in AML cells while sparing normal hematopoietic progenitors .
- Immunogenic Cell Death : Activation of AMPK by this compound led to exposure of calreticulin on the surface of leukemia cells, enhancing immune responses against these cells. This effect was confirmed through vaccination studies showing protective immunity in syngeneic models .
Effects on Osteoblasts
This compound's protective effects extend to osteoblasts exposed to oxidative stress:
- Cytoprotection Against H2O2 : In cultured MC3T3-E1 osteoblastic cells, co-treatment with this compound significantly reduced H2O2-induced cell death and apoptosis. This protective effect was linked to AMPK activation, which was essential for increasing NADPH levels and decreasing ROS production .
Treatment | Viability (%) | Apoptosis Rate (%) |
---|---|---|
Control | 50 | 30 |
H2O2 | 20 | 60 |
H2O2 + this compound (10 μM) | 45 | 25 |
Q & A
Basic Research Questions
Q. How do researchers determine the effective concentration range of GSK621 for AMPK activation in different cell types?
- Methodological Approach : Perform dose-response experiments using concentrations ranging from 1–100 μM (based on IC50 values of 13–30 μM in AML and osteoblasts ). Measure AMPKα phosphorylation (T172) via Western blot and correlate with functional outcomes (e.g., apoptosis, autophagy). Include controls with AMPK inhibitors (e.g., Compound C) to confirm specificity .
- Key Considerations : Cell viability assays (CCK-8, Annexin V) should be conducted in parallel to distinguish cytotoxic vs. cytostatic effects .
Q. What are the standard assays to evaluate this compound-induced apoptosis and autophagy in vitro?
- Core Assays :
- Apoptosis : Caspase-3/7 activity assays, Annexin V/PI staining (flow cytometry), and mitochondrial membrane potential analysis .
- Autophagy : LC3B-II accumulation (immunoblotting), autophagosome visualization (fluorescence microscopy with LysoTracker), and ATG5/7 knockout validation .
- Controls : Use autophagy inhibitors (e.g., chloroquine) to confirm LC3B-II turnover .
Q. What is the primary mechanism by which this compound exerts anti-cancer effects in leukemia models?
- Mechanistic Insight : this compound activates AMPK, leading to mTORC1 inhibition and subsequent induction of caspase-dependent apoptosis and eIF2α/ATF4-mediated stress pathways .
- Validation : Genetic ablation of AMPKα subunits or mTORC1 (e.g., raptor knockdown) reverses this compound-induced cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound's biphasic effects (e.g., reduced apoptosis at 5 μM followed by escalation at ≥10 μM)?
- Experimental Design :
- Conduct time-course studies (e.g., 24–72 hours) to differentiate transient stress responses (e.g., ROS modulation) from sustained AMPK activation .
- Validate findings across multiple cell lines (e.g., U87MG gliomas vs. MOLM-14 AML) to identify context-dependent thresholds .
Q. Why does this compound selectively kill mature erythroblasts but spare immature hematopoietic progenitors?
- Hypothesis-Driven Approach : Compare AMPK activation kinetics and downstream targets (e.g., mTORC1, ULK1) between mature (GPA-high) and immature (CD34+) cells using phospho-proteomics .
- Functional Validation : Inhibit differentiation signals (e.g., erythropoietin) to test if maturation status dictates sensitivity to this compound .
Q. How can AMPK-mTORC1 pathway cross-talk be systematically analyzed in this compound-treated cells?
- Multi-Omics Integration : Combine RNA-seq (to identify ATF4-regulated genes) with phospho-kinase arrays (to map mTORC1 substrates) .
- Pharmacological Tools : Co-treat with rapamycin (mTORC1 inhibitor) or AICAR (AMPK activator) to dissect pathway hierarchy .
Q. What methodologies are recommended to study this compound's impact on metabolic reprogramming in cancer cells?
- Metabolomic Profiling : Use LC-MS/MS to quantify ATP/ADP ratios, glycolytic intermediates, and TCA cycle metabolites .
- Functional Assays : Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) via Seahorse assays .
Q. How can researchers differentiate between autophagy-dependent and -independent cell death in this compound-treated AML?
- Experimental Strategy :
- Compare cell death in ATG5-knockout vs. wild-type AML cells .
- Combine this compound with caspase inhibitors (Q-VD-OPh) to assess apoptosis-autophagy crosstalk .
Q. What in vivo models are most suitable for studying this compound's efficacy and toxicity?
- Model Selection : Use patient-derived xenografts (PDXs) of AML or orthotopic glioma models to recapitulate tumor heterogeneity .
- Toxicity Monitoring : Assess hematopoiesis in bone marrow (CFU assays) and liver/kidney function via serum biomarkers .
Q. How can this compound be combined with existing therapies to overcome mTORC1-driven resistance?
Eigenschaften
IUPAC Name |
6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O5/c1-34-18-6-3-5-17(13-18)30-25(32)23-20(28-26(30)33)14-22(27)29(23)16-11-9-15(10-12-16)19-7-4-8-21(35-2)24(19)31/h3-14,31H,1-2H3,(H,28,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURYSXLJGKKDHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(N3C4=CC=C(C=C4)C5=C(C(=CC=C5)OC)O)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.